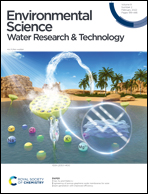Role of microbial cell properties on bacterial pathogen and coliphage removal in biochar-modified stormwater biofilters†
Environmental Science: Water Research & Technology Pub Date: 2018-11-05 DOI: 10.1039/C8EW00297E
Abstract
Stormwater biofilters are distributed stormwater control measures for managing urban runoff. Recent work has shown that adding biochar to biofilters can reduce stormwater contaminant concentrations, including fecal indicator bacteria (FIB). However, the potential of biochar-augmented biofilters to remove human pathogens from stormwater has not been investigated. In this study, we investigated the removal of bacterial pathogens Salmonella enterica serovar Typhimurium and Staphylococcus aureus, as well as bacterial and viral indicators Escherichia coli and MS2 coliphage in laboratory-scale biochar-amended biofilters. Biochar-amended biofilters performed better than sand biofilters in removing the microorganisms from stormwater and removal of pathogenic bacteria was greater than that of FIB. Biochar-augmented biofilters provided up to 3.9, 1.9, and 1.8 log10 removal for pathogenic bacteria, E. coli, and MS2, respectively. We utilized colloid filtration theory to elucidate potential microbial removal mechanisms. In biochar-amended biofilters, electrostatic interactions between the virus and collector surfaces likely controlled bacteriophage removal whereas the electrostatic interactions likely played a minor role in bacterial removal. Bacterial removal in biochar-augmented biofilters was likely controlled by straining and hydrophobic interactions. The findings of this study inform the design of geomedia-amended biofilters to reduce stormwater-derived microbial contamination in receiving waters.

Recommended Literature
- [1] Heteronuclear magnetic double resonance measurement of carbon-13 chemical shifts in NN-dimethylformamide and related compounds
- [2] Preparation of higher-ordered inorganic–organic nanocomposite composed of rodlike cationic polysiloxane and polyacrylate
- [3] Palladium-catalyzed allylic alkenylation of allylic alcohols with n-butyl acrylate†
- [4] Physical aging of hydroxypropyl methylcellulose acetate succinate via enthalpy recovery†
- [5] Synthesis, crystal structure, and advanced NMR characterization of a low temperature polymorph of SiSe2†
- [6] Cationic and anionic 1D chains based on NH+⋯N charge-assisted hydrogen bonds in bipyridyl derivatives and polyiodides†
- [7] Diastereoselective Methylations of Enolates Derived from Pyridyl Amides
- [8] Band-gap tuning of graphene by Be doping and Be, B co-doping: a DFT study
- [9] Effects of biopolyimide molecular design on their silica hybrids thermo-mechanical, optical and electrical properties†
- [10] Expanding the photoresponse of multidimensional hybrid lead bromide perovskites into the visible region by incorporation of subphthalocyanine†










